1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
Overview
Description
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The fluorescence of this compound has made it a viable target for use as fluorescent liquid crystals .
Synthesis Analysis
A family of novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives, with 1,6,7,12-tetrachloro-substituents at the bay-positions, has been synthesized . To synthesize these new compounds, pure 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester has been employed as the precursor and the structural modifications have been carried out exclusively at the “peri” positions in an efficient manner .Molecular Structure Analysis
The molecular formula of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is C24H4Cl4O6 . The molecular weight is 530.10 .Chemical Reactions Analysis
The redox and optical properties of the novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives have been explored with the intent of unveiling opto-electronic characteristics of these newly synthesized compounds .Physical And Chemical Properties Analysis
The predicted density of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is 1.962±0.06 g/cm3 . The predicted boiling point is 757.1±55.0 °C .Scientific Research Applications
Synthesis and Chemical Transformations
Facile Transformation into Chromophores
Zagranyarski et al. (2012) reported an efficient synthesis method transforming 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride into strong donor-acceptor chromophores, which is a significant development in organic chemistry (Zagranyarski et al., 2012).
Novel Derivatives and Electrochemical Properties
Dubey et al. (2016) synthesized a family of novel unsymmetrical "peri"-substituted derivatives from 1,6,7,12-tetrachloroperylene tetracarboxylic acid, exploring their redox and optical properties to understand the opto-electronic characteristics of these compounds (Dubey et al., 2016).
Synthesis of Tetrabromo Analogues
Wang Hu (2015) conducted a study focusing on synthesizing tetrabromo analogues from 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride (Wang Hu, 2015).
Opto-Electronic and Material Applications
New Dyes and Colorants
Paluszkiewicz et al. (2016) created aliphatic esters of 1,6,7,12-tetrachloroperylene tetracarboxylic acid for use as potential fluorescent light-stable colorants, particularly for high-visibility safety wear (Paluszkiewicz et al., 2016).
Highly Soluble Amino-Substituted Derivatives
Chen et al. (2015) synthesized 1,6- and 1,7-regioisomers of diamino-substituted derivatives, showing significant differences in optical characteristics and solvatochromism in the near-infrared region (Chen et al., 2015).
Scalable Synthesis for Advanced Material Applications
Dubey et al. (2015) developed a robust and scalable procedure for synthesizing 1,6,7,12-tetrachloroperylene tetracarboxy bisanhydride, showcasing its potential as a highly valuable synthon for advanced materials (Dubey et al., 2015).
Synthesis of Soluble Monoamino-Substituted Derivatives
Chen and Chang (2014) reported the synthesis of monoamino-substituted derivatives, demonstrating unique charge transfer emission and solvatochromism in the near-infrared region (Chen & Chang, 2014).
Other Notable Applications
Formation of Nonaromatic Polyimides
Matsumoto (1999) synthesized novel tetracarboxylic dianhydride bearing a cycloaliphatic structure, indicating potential applications in creating nonaromatic polyimides (Matsumoto, 1999).
Development of Water-Resistant Sulfonated Polyimides
Zhang et al. (2010) focused on synthesizing sulfonated polyimides from a novel sulfonated dianhydride, suggesting potential in water-resistant materials (Zhang et al., 2010).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRXZLAMYLGXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H4Cl4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |
CAS RN |
156028-26-1 | |
Record name | 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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